![molecular formula C10H14N6O3 B1666341 5'-Amino-5'-deoxyadenosine CAS No. 14365-44-7](/img/structure/B1666341.png)
5'-Amino-5'-deoxyadenosine
Overview
Description
5’-Amino-5’-deoxyadenosine (NH2dAdo; Nsc 238990) is a purine nucleoside analog . It is an analogue of adenosine where the 5’-hydroxy group has been replaced by an amino group . It is also known as an inhibitor of adenosine kinase .
Molecular Structure Analysis
The molecular formula of 5’-Amino-5’-deoxyadenosine is C10H14N6O3 . It has an average mass of 266.257 Da and a monoisotopic mass of 266.112732 Da . The structure includes 4 of 4 defined stereocentres .
Physical And Chemical Properties Analysis
5’-Amino-5’-deoxyadenosine has a density of 2.1±0.1 g/cm3, a boiling point of 647.6±65.0 °C at 760 mmHg, and a flash point of 345.4±34.3 °C . It has 9 H bond acceptors, 6 H bond donors, and 2 freely rotating bonds . Its solubility in DMSO is 200 mg/mL (ultrasonic) .
Scientific Research Applications
Mechanism of Action
Target of Action
5’-Amino-5’-deoxyadenosine (NH2dAdo) is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This means it prevents the formation of new DNA strands, which is a crucial process for cell division and replication . In addition to this, 5’-Amino-5’-deoxyadenosine induces apoptosis , which is the process of programmed cell death. This leads to the elimination of damaged or unnecessary cells, preventing them from causing further harm .
Biochemical Pathways
The action of 5’-Amino-5’-deoxyadenosine affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cells from dividing and proliferating . By inducing apoptosis, it triggers a series of molecular events leading to cell death, including the activation of caspases, a family of proteins that play a key role in apoptosis .
Result of Action
The result of 5’-Amino-5’-deoxyadenosine’s action at the molecular and cellular level is the inhibition of cell division and the induction of cell death in indolent lymphoid malignancies . This can lead to a reduction in the size of the tumor and potentially slow the progression of the disease .
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGUDGNTHCZHI-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Amino-5'-deoxyadenosine | |
CAS RN |
14365-44-7 | |
Record name | 5'-Amino-5'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014365447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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